- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,

Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

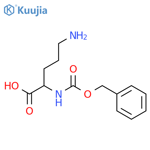

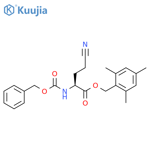

(S)-3-Cbz-amino-2-piperidone structure

상품 이름:(S)-3-Cbz-amino-2-piperidone

CAS 번호:95582-17-5

MF:C13H16N2O3

메가와트:248.277743339539

MDL:MFCD08166408

CID:799613

PubChem ID:11482034

(S)-3-Cbz-amino-2-piperidone 화학적 및 물리적 성질

이름 및 식별자

-

- (S)-3-(Cbz-amino)-2-piperidone

- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one

- (S)-3-CBZ-AMINO-2-PIPERIDONE

- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate

- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)

- (S)-3-N-Cbz-Aminopiperidin-2-one

- (S)-3-Benzyloxycarbonylamino-2-piperidone

- Benzyl (S)-2-oxopiperidin-3-ylcarbamate

- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate

- (S)-benzyl 2-oxopiperidin-3-ylcarbamate

- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester

- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate

- KVHNKJHAXXEKFU-NSHDSACASA-N

- 6528AJ

- FCH3601537

- AB43572

- (S)-3-benzy

- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)

- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)

- (3S)-3-Benzyloxycarbonylamino-2-piperidinone

- 95582-17-5

- A845337

- W-205548

- MFCD08166408

- AKOS015918106

- VDA58217

- DTXSID40467310

- EN300-6735227

- SCHEMBL4078569

- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate

- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate

- AS-37240

- (3S)-3-benzyloxycarbonylamino-2-piperidone

- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%

- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate

- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester

- (S)-3-Cbz-aminopiperidin-2-one

- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER

- (S)-3-Cbz-amino-2-piperidone

-

- MDL: MFCD08166408

- 인치: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1

- InChIKey: KVHNKJHAXXEKFU-NSHDSACASA-N

- 미소: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1

계산된 속성

- 정밀분자량: 248.11600

- 동위원소 질량: 248.11609238g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 4

- 복잡도: 301

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 67.4

- 소수점 매개변수 계산 참조값(XlogP): 1.3

실험적 성질

- 색과 성상: White to Yellow Solid

- 밀도: 1.22±0.1 g/cm3 (20 ºC 760 Torr),

- 융해점: 101-102 ºC

- 비등점: 502.5℃at760mmHg

- 용해도: 미용성(1.1g/l)(25ºC),

- PSA: 67.43000

- LogP: 1.91110

(S)-3-Cbz-amino-2-piperidone 보안 정보

- 신호어:Warning

- 피해 선언: H302

- 경고성 성명: P264;P270;P301+P312;P330

- 저장 조건:Room temperature

(S)-3-Cbz-amino-2-piperidone 세관 데이터

- 세관 번호:2933790090

- 세관 데이터:

?? ?? ??:

2933790090개요:

2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

?? ??:

?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

요약:

2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

(S)-3-Cbz-amino-2-piperidone 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM180643-5g |

(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |

95582-17-5 | 95% | 5g |

$654 | 2021-08-05 | |

| Chemenu | CM180643-1g |

(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |

95582-17-5 | 95% | 1g |

$292 | 2024-07-18 | |

| abcr | AB284225-250 mg |

(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |

95582-17-5 | 97% | 250 mg |

€147.40 | 2023-07-20 | |

| abcr | AB284225-1 g |

(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |

95582-17-5 | 97% | 1 g |

€289.00 | 2023-07-20 | |

| Enamine | EN300-6735227-1.0g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 1.0g |

$76.0 | 2025-03-13 | |

| Enamine | EN300-6735227-2.5g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 2.5g |

$166.0 | 2025-03-13 | |

| Enamine | EN300-6735227-0.05g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 0.05g |

$19.0 | 2025-03-13 | |

| Enamine | EN300-6735227-5.0g |

benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |

95582-17-5 | 95.0% | 5.0g |

$308.0 | 2025-03-13 | |

| AstaTech | 57626-0.25/G |

(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |

95582-17-5 | 97% | 0.25g |

$199 | 2023-09-16 | |

| abcr | AB284225-250mg |

(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |

95582-17-5 | 97% | 250mg |

€144.50 | 2025-02-21 |

(S)-3-Cbz-amino-2-piperidone 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

참조

합성회로 2

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

참조

- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,

합성회로 3

반응 조건

1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C

참조

- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow Reactor, Chemistry - A European Journal, 2021, 27(27), 7525-7532

합성회로 4

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

참조

- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,

합성회로 5

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

참조

- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,

합성회로 6

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

참조

- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,

합성회로 7

반응 조건

1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C

1.2 1 h, rt

1.2 1 h, rt

참조

- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,

합성회로 8

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

참조

- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,

합성회로 9

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

참조

- preparation of proline analog peptides as serine protease inhibitors, United States, , ,

합성회로 10

반응 조건

1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt

참조

- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,

합성회로 11

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min

1.5 Solvents: Diethyl ether ; 30 min

참조

- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt

1.2 Reagents: Triethylamine ; pH 8.5, rt

1.2 Reagents: Triethylamine ; pH 8.5, rt

참조

- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,

합성회로 13

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

참조

- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,

합성회로 14

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

참조

- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,

합성회로 15

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux

참조

- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,

합성회로 16

반응 조건

1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol

참조

- Synthesis of L-[5-11C]ornithine, Journal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90

합성회로 17

반응 조건

1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt

1.2 Solvents: Methanol ; cooled

1.2 Solvents: Methanol ; cooled

참조

- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,

합성회로 18

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C

1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt

1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt

1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt

참조

- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IV, Journal of Natural Products, 2004, 67(6), 999-1004

합성회로 19

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt

1.4 < 10 °C; 1 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt

1.4 < 10 °C; 1 h, rt

참조

- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV Inhibitor, Organic Process Research & Development, 2005, 9(5), 570-576

합성회로 20

(S)-3-Cbz-amino-2-piperidone Raw materials

- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-

- N2-Benzyloxycarbonyl-L-ornithine

- (s)-3-Aminopiperidin-2-one

- Z-Orn-Oh.hcl

- (2S)-2,5-diaminopentanoic acid

- H-Orn-OMe Dihydrochloride

- (S)-ornithine hydrochloride

(S)-3-Cbz-amino-2-piperidone Preparation Products

(S)-3-Cbz-amino-2-piperidone 관련 문헌

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

95582-17-5 ((S)-3-Cbz-amino-2-piperidone) 관련 제품

- 133407-82-6(MG-132)

- 940868-17-7(Benzyl 2-carbamoylpiperidine-1-carboxylate)

- 34079-31-7(Cbz-L-Prolinamide)

- 133407-86-0(MG-115)

- 179915-11-8((R)-3-N-Cbz-amino-2,6-dioxo-piperidine)

- 117591-20-5(Calpeptin)

- 1249343-09-6(1-bromo-2-(propan-2-yloxy)cycloheptane)

- 1806746-11-1(3-(Difluoromethyl)-4-methyl-6-nitro-2-(trifluoromethoxy)pyridine)

- 1804630-79-2(3-(Fluoromethyl)-5-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)

- 1270323-01-7(2-amino-2-(1-methyl-1H-indol-2-yl)acetic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone

순결:99%/99%/99%/99%/99%

재다:5.0g/10.0g/25.0g/50.0g/100.0g

가격 ($):216.0/367.0/808.0/1373.0/2335.0